1-Amino-2-(dimethylethoxysilyl)propane
Overview
Description
1-Amino-2-(dimethylethoxysilyl)propane is an organosilicon compound with the molecular formula C7H19NOSi. It is a liquid at room temperature and is known for its unique chemical properties, which make it valuable in various industrial and scientific applications . The compound is characterized by the presence of an amino group and an ethoxysilyl group attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-2-(dimethylethoxysilyl)propane can be synthesized through several methods. One common approach involves the reaction of 3-chloropropylamine with dimethylethoxysilane in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as mixing, heating, and separation to isolate the desired product. Quality control measures are implemented to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(dimethylethoxysilyl)propane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The ethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
1-Amino-2-(dimethylethoxysilyl)propane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is utilized in the production of specialty coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 1-amino-2-(dimethylethoxysilyl)propane involves its ability to interact with various molecular targets through its amino and ethoxysilyl groups. These interactions can lead to the formation of stable complexes, which enhance the stability and functionality of the target molecules. The compound can also participate in cross-linking reactions, which are crucial in the formation of durable materials .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopropyldimethylethoxysilane
- 3-Aminopropyltriethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
Comparison
1-Amino-2-(dimethylethoxysilyl)propane is unique due to its specific combination of an amino group and an ethoxysilyl group on a propane backbone. This structure provides distinct reactivity and stability compared to similar compounds. For instance, 3-aminopropyldimethylethoxysilane has a similar structure but lacks the same level of stability and reactivity in certain applications .
Properties
IUPAC Name |
2-[ethoxy(dimethyl)silyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NOSi/c1-5-9-10(3,4)7(2)6-8/h7H,5-6,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAWNNBNKSBJCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)C(C)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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